molecular formula C16H13ClN2O2 B5808033 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No. B5808033
M. Wt: 300.74 g/mol
InChI Key: ZKDKXGDQMJMUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol, also known as CMPD1, is a synthetic compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. CMPD1 has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its ability to bind to specific targets in the body, such as COX-2, and inhibit their activity. This leads to a decrease in the production of inflammatory mediators, induction of apoptosis in cancer cells, and prevention of neuronal cell death in models of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have various biochemical and physiological effects in the body. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines, induce apoptosis in cancer cells, and prevent neuronal cell death in models of neurodegenerative diseases. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its ability to selectively target specific enzymes and pathways in the body, making it a useful tool for studying their function. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol in lab experiments is its poor solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol could be further studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research could also focus on improving the solubility of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with 4-methoxyphenylhydrazine to form 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out in a solvent such as ethanol or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization to obtain a pure form of 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol.

Scientific Research Applications

4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has also been shown to have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has been shown to have neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.

properties

IUPAC Name

4-chloro-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-12-5-2-10(3-6-12)14-9-15(19-18-14)13-8-11(17)4-7-16(13)20/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDKXGDQMJMUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

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